1-Methyl-5-nitropyrazole: Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Therapeutics
1-Methyl-5-nitropyrazole: Structural Dynamics, Physicochemical Profiling, and Applications in Advanced Therapeutics
Executive Abstract
The rational design of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. 1-Methyl-5-nitropyrazole (CAS: 54210-33-2) represents a highly specialized molecular scaffold characterized by its unique electronic asymmetry[1]. The strategic placement of an electron-donating methyl group at the N1 position and a strongly electron-withdrawing nitro group at the C5 position creates a push-pull electronic system. This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and validated synthetic workflows of 1-methyl-5-nitropyrazole, tailored for researchers developing hypoxia-selective prodrugs and novel metallotherapeutics.
Molecular Architecture & Electronic Causality
The reactivity of the pyrazole ring is fundamentally altered by the regiochemistry of its substituents. In 1-methyl-5-nitropyrazole, the electronic environment around the nitro group dictates its chemical behavior, particularly its susceptibility to nucleophilic attack and enzymatic reduction.
Experimental observations confirm that the nitro group at the 5-position is significantly more reactive towards nucleophiles than the nitro group in the isomeric 1-methyl-3-nitropyrazole[2]. The causality behind this regioselective reactivity lies in the electron density distribution:
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Inductive and Resonance Effects: The adjacent N1 -methyl group introduces steric strain, while the sp2 -hybridized nitrogen at position 2 exerts an electron-withdrawing effect. This combined with the strong −I and −M effects of the nitro group renders the C5 carbon highly electrophilic.
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Reduction Potential: The high electrophilicity at C5 also translates to a favorable reduction potential, making the 5-nitro group highly susceptible to single-electron reduction—a critical mechanism for its use as a bioreductive trigger in hypoxic tumor environments[3].
Structure-reactivity logic of 1-methyl-5-nitropyrazole.
Physicochemical & Thermodynamic Profiling
Understanding the thermodynamic parameters of 1-methyl-5-nitropyrazole is essential for predicting its behavior in biological systems and synthetic matrices. Gas-phase metrics, such as proton affinity and gas basicity, provide a fundamental measure of the molecule's intrinsic proton-accepting capacity devoid of solvent shielding effects[4][5].
The relatively low gas basicity (818.40 kJ/mol) compared to unsubstituted pyrazoles is a direct consequence of the nitro group's electron-withdrawing nature, which delocalizes electron density away from the pyrazole nitrogens, thereby reducing their basicity[5].
Quantitative Physicochemical Data Summary
| Property | Value | Method / Source |
| CAS Number | 54210-33-2 | Standard Identifier[1] |
| Molecular Formula | C4H5N3O2 | IUPAC[1] |
| Molecular Weight | 127.10 g/mol | Calculated[4] |
| Boiling Point | ~101.6 °C | Experimental[1] |
| Gas Basicity | 818.40 kJ/mol | NIST / Evaluated[4][5] |
| Proton Affinity | 850.30 kJ/mol | NIST / Evaluated[4][5] |
| LogP (Octanol/Water) | 0.328 | Crippen Calculated[4] |
| Log10 Water Solubility | -3.18 mol/L | Crippen Calculated[4] |
Synthetic Methodologies & Self-Validating Protocols
The integration of 1-methyl-5-nitropyrazole into complex therapeutics requires rigorous, self-validating experimental protocols to ensure regiochemical integrity and high yield.
Coordination Chemistry: Platinum(II) Antitumor Complexes
1-Methyl-5-nitropyrazole acts as a potent nitrogen-donor ligand in the synthesis of novel Platinum(II) coordination complexes, which exhibit significant antiproliferative activity against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma)[6].
Step-by-Step Methodology:
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Precursor Solubilization: Dissolve 254 mg (2 mmol) of 1-methyl-5-nitropyrazole in 3 mL of acetone. Causality: Acetone is selected to fully solubilize the moderately lipophilic organic ligand while remaining miscible with the aqueous metal precursor[6].
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Metal Complexation: Prepare a solution of 415 mg (1 mmol) of Potassium tetrachloroplatinate(II) ( K2PtCl4 ) in 5 mL of deionized water. Add this dropwise to the pyrazole solution.
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Controlled Incubation: Maintain the biphasic mixture in strict darkness at 25 °C for approximately 3 days. Causality (Self-Validating Control): The reaction must be shielded from light to prevent premature photo-induced ligand aquation or reduction of the Pt(II) center, which would compromise the geometric integrity of the resulting isomers[6].
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Monitoring & Recovery: Monitor reaction completion via Thin Layer Chromatography (TLC). Filter the resulting yellow precipitate.
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Isomeric Separation: The crude yield (~32%) consists of a mixture of cis- and trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II). Separate the isomers using standard chromatographic techniques[6].
Workflow for synthesizing Pt(II) complexes with 1-methyl-5-nitropyrazole.
Synthesis of Bioreductive Alkylating Prodrugs
The 5-nitro group is highly valued in the design of hypoxia-selective antitumor agents. In these systems, the nitroheterocycle acts as an electron-withdrawing "deactivator" of an attached alkylating agent (like mechlorethamine). Under hypoxic conditions, enzymatic reduction of the nitro group to an electron-donating hydroxylamine or amine triggers the release of the cytotoxic payload[3].
Step-by-Step Methodology (Intermediate Synthesis):
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Atmospheric Control: Purge a reaction vessel containing 50 mL of dry Tetrahydrofuran (THF) with nitrogen gas.
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Substrate Introduction: Add 1.11 g (6.5 mmol) of 1-methyl-5-nitropyrazole-4-carboxylic acid to the THF[3].
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Chemoselective Reduction: Slowly add Borane dimethyl sulfide ( BH3⋅DMS , 2 M solution in THF, 4.2 mL, 8.4 mmol). Causality: BH3⋅DMS is explicitly chosen over standard NaBH4 due to its strict chemoselectivity. It rapidly reduces the carboxylic acid to a hydroxymethyl group while leaving the highly reducible 5-nitro group completely intact—a critical self-validating step to preserve the bioreductive trigger[3].
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Reflux & Quench: Stir the mixture at reflux for 80 minutes. Cool the system and sequentially quench with Methanol (MeOH), water, and 2 N HCl to decompose excess borane.
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Extraction: Evaporate the THF, dilute the residue with water, and extract the resulting 1-methyl-5-nitro-4-(hydroxymethyl)pyrazole intermediate using Ethyl Acetate (EtOAc)[3].
Conclusion
1-Methyl-5-nitropyrazole is far more than a simple heterocyclic building block; it is a precisely tuned electronic system. The interplay between the N1 -methyl and C5 -nitro groups creates a unique physicochemical profile marked by high electrophilicity and a favorable reduction potential. By adhering to the chemically grounded, self-validating protocols outlined above, researchers can reliably leverage this scaffold to engineer next-generation metallotherapeutics and hypoxia-targeted prodrugs.
References
- 54210-33-2 1-Methyl-5-nitropyrazole - USCKS.
- Chemical Properties of 1-Methyl-5-nitropyrazole (CAS 54210-33-2)
- Synthesis of Platinum(II)
- Source: benchchem.
- Hypoxia-Selective Antitumor Agents. 16.
- Source: aip.
